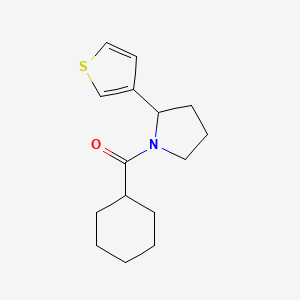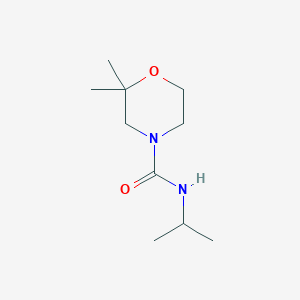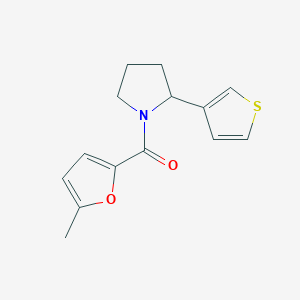
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as MTM or Methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its hallucinogenic effects. However, MTM has also shown potential in scientific research, particularly in the field of neuroscience.
Mechanism of Action
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone acts as a selective antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can disrupt the normal functioning of the brain, leading to dissociative and hallucinogenic effects. This compound also interacts with other neurotransmitter systems, including the dopamine and serotonin systems, which can further contribute to its effects.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. These include dissociation, hallucinations, euphoria, and sedation. This compound can also cause changes in perception, mood, and thought processes. However, the exact nature and extent of these effects are still being studied.
Advantages and Limitations for Lab Experiments
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively simple to synthesize and can be obtained in pure form. It also has a well-defined mechanism of action, which makes it useful for studying the NMDA receptor and other neurotransmitter systems. However, this compound also has several limitations. It is a controlled substance and can only be used in a licensed laboratory setting. It also has potential for abuse and can cause harmful side effects if not used properly.
Future Directions
There are several future directions for research on (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders, such as depression and anxiety. This compound has also been studied for its potential use in pain management, as it can block the NMDA receptor, which is involved in the perception of pain. Another area of interest is the development of new analogs of this compound that may have improved therapeutic properties. Overall, this compound has shown promise as a tool for scientific research and may have potential for future medical applications.
Synthesis Methods
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is synthesized through a multi-step process that involves the condensation of 2-aminothiophenol and 5-methylfurfural in the presence of acid catalysts. The resulting product is then reacted with methylamine and formaldehyde to form this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has shown potential in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has also been shown to interact with other neurotransmitter systems, including the dopamine and serotonin systems.
properties
IUPAC Name |
(5-methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-4-5-13(17-10)14(16)15-7-2-3-12(15)11-6-8-18-9-11/h4-6,8-9,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYAQUFXIRSMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCCC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
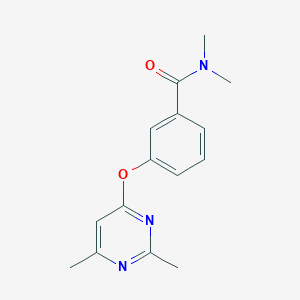

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)


![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
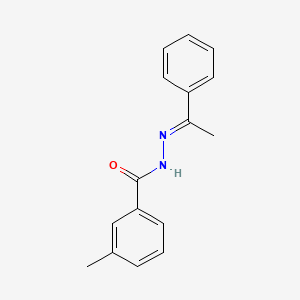
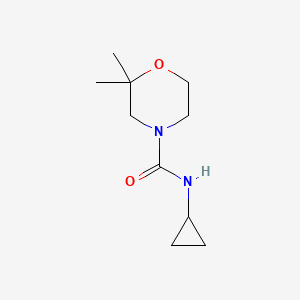
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
